Ethyl (3-(triethoxysilyl)propyl)carbamate

Overview

Description

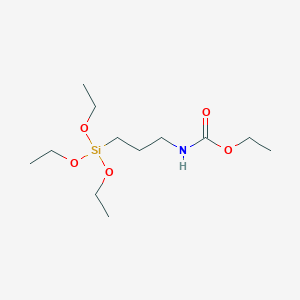

Ethyl (3-(triethoxysilyl)propyl)carbamate is a chemical compound with the molecular formula C12H27NO5Si and a molecular weight of 293.43 g/mol . It is also known by other names such as carbamic acid, N-[3-(triethoxysilyl)propyl]-, ethyl ester . This compound is characterized by its unique structure, which includes a carbamate group and a triethoxysilyl group, making it a versatile reagent in various chemical applications.

Mechanism of Action

Target of Action

Ethyl (3-(triethoxysilyl)propyl)carbamate is primarily used in the fabrication of hybrid micelles for drug delivery . The compound’s primary targets are the organic/inorganic hybrid nanovehicles, which are used to enhance the stability of drug delivery applications .

Mode of Action

The compound interacts with its targets through a process known as crosslinking . This process is based on triethoxysilyl functionality, which has been highlighted as the most frequently used strategy for producing crosslinked organic/inorganic hybrid nanovehicles . The compound’s interaction with its targets results in enhanced stability and permeability of the developed nanocarriers .

Biochemical Pathways

The compound affects the biochemical pathways related to the permeability of hybrid nanocontainers. The mainstream strategy to control the permeability of a hybrid nanocontainer is a modulation of its crosslinking degree via controlled living polymerization techniques . This compound allows for more precise engineering of the permeability of the hybrid nanocarriers at a molecular level .

Pharmacokinetics

The compound’s ability to enhance the permeability of hybrid nanocarriers suggests that it may have a significant impact on the bioavailability of drugs delivered using these nanocarriers .

Result of Action

The result of the compound’s action is the production of hybrid nanocarriers with enhanced permeability and stability . This leads to greater drug loading capacity and in vitro cytotoxicity of the nanocarriers . These effects are attributed to the enhanced permeability due to a lower crosslinking density without compromised micelle stability .

Action Environment

The action environment of the compound is within the hybrid nanocarriers used for drug delivery . The compound’s action, efficacy, and stability can be influenced by various environmental factors, including the properties of the drug being delivered and the specific conditions of the drug delivery application .

Preparation Methods

The synthesis of ethyl (3-(triethoxysilyl)propyl)carbamate typically involves the reaction of aminopropyltriethoxysilane with diethyl carbonate in the presence of a catalyst. One common method involves heating a mixture of aminopropyltriethoxysilane and sodium ethoxide in ethanol at 55°C, followed by the addition of diethyl carbonate . The reaction mixture is then stirred and heated to 80°C, resulting in the formation of this compound with a high yield . Industrial production methods may involve similar reaction conditions but on a larger scale, with careful control of temperature and pressure to ensure high purity and yield.

Chemical Reactions Analysis

Ethyl (3-(triethoxysilyl)propyl)carbamate undergoes various chemical reactions, including substitution and hydrolysis. In substitution reactions, the ethoxy groups can be replaced by other nucleophiles, such as water or alcohols, leading to the formation of silanol or siloxane derivatives . Hydrolysis of the compound in the presence of water and an acid or base catalyst results in the formation of silanol groups, which can further condense to form siloxane bonds . Common reagents used in these reactions include acids, bases, and nucleophiles like alcohols and amines .

Scientific Research Applications

Ethyl (3-(triethoxysilyl)propyl)carbamate has a wide range of applications in scientific research. In chemistry, it is used as a reagent for the modification of surfaces and the synthesis of functionalized materials. In biology and medicine, it is employed in the development of biocompatible coatings and drug delivery systems. The compound’s ability to form stable siloxane bonds makes it valuable in the production of hybrid organic-inorganic materials, which are used in various industrial applications, including adhesives, sealants, and coatings.

Comparison with Similar Compounds

Ethyl (3-(triethoxysilyl)propyl)carbamate can be compared with other similar compounds, such as aminopropyltriethoxysilane and mthis compound . While aminopropyltriethoxysilane lacks the carbamate group, it shares the triethoxysilyl functionality, making it useful in similar applications . Mthis compound, on the other hand, has a methyl group instead of an ethyl group, which may influence its reactivity and solubility . The presence of the carbamate group in this compound provides additional reactivity, making it unique among these compounds .

Biological Activity

Ethyl (3-(triethoxysilyl)propyl)carbamate is a compound that has garnered interest in various scientific fields, particularly due to its potential applications in biomedicine and materials science. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a triethoxysilyl group attached to a propyl chain and a carbamate functional group. Its molecular formula is approximately , with a molecular weight of around 253.38 g/mol. The compound appears as a clear liquid, typically light orange to yellow in color, and is sensitive to moisture, necessitating storage under inert gas conditions to maintain stability.

Synthesis

The synthesis of this compound typically involves the reaction of triethoxysilane with an appropriate isocyanate or carbamate precursor. Common methods include:

- Reaction with Isocyanates : The triethoxysilane reacts with isocyanates to form carbamates.

- Hydrolysis and Esterification : The carbamic acid moiety can undergo hydrolysis and esterification reactions, which are critical for its reactivity and application in biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Interaction : Similar to other silane compounds, it may interact with cell membranes due to its lipophilic nature. This interaction can disrupt membrane integrity, leading to increased permeability and potential cytotoxic effects on microbial cells .

- Antimicrobial Properties : this compound has shown promise as an antimicrobial agent. Studies indicate that compounds with similar structures exhibit antibacterial and antifungal activities by disrupting cell membranes and inhibiting biofilm formation .

- Biocompatibility : The triethoxysilyl group enhances the compound's ability to bond with biological tissues, making it suitable for applications in drug delivery systems and as a coating for medical devices .

Antimicrobial Efficacy

A study examined the use of hybrid-silica nanoparticles containing this compound as a delivery system for natural antimicrobial agents. The results indicated that these nanoparticles exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism was primarily attributed to the enhanced permeability of bacterial membranes caused by the interaction with the silane compound .

Drug Delivery Applications

Research has also focused on the use of this compound in mesoporous silica carriers for anti-tumoral drug delivery. The functionalization of mesoporous materials with this compound allowed for controlled release of therapeutic agents at targeted sites, demonstrating its potential in improving the efficacy of cancer treatments while minimizing side effects .

Comparative Analysis

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | Antimicrobial properties; biocompatible | |

| Carvacrol-(3-(triethoxysilyl)propyl)carbamate | - | High antibacterial activity; used in food preservation |

| 2-Propynyl [3-(triethoxysilyl)propyl]carbamate | - | Enhanced reactivity; used in coatings |

Properties

IUPAC Name |

ethyl N-(3-triethoxysilylpropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27NO5Si/c1-5-15-12(14)13-10-9-11-19(16-6-2,17-7-3)18-8-4/h5-11H2,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUXVDIFQSGECB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCCC[Si](OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27NO5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044856 | |

| Record name | Ethyl [3-(triethoxysilyl)propyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Carbamic acid, N-[3-(triethoxysilyl)propyl]-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

17945-05-0 | |

| Record name | Ethyl 3-(triethoxysilyl)propylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17945-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (3-(triethoxysilyl)propyl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017945050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, N-[3-(triethoxysilyl)propyl]-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl [3-(triethoxysilyl)propyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-(triethoxysilyl)propylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL (3-(TRIETHOXYSILYL)PROPYL)CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9IL5991FC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.